4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one
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Overview
Description
4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one is a heterocyclic organic compound with a unique structure that includes a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylbutylamine with urea in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted tetrahydropyrimidines and their derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and its therapeutic properties.
Mechanism of Action
The mechanism by which 4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved include inhibition of metabolic enzymes and modulation of signal transduction pathways .
Comparison with Similar Compounds
- 4-Amino-1-(3-methylbutyl)-5,6-dihydropyrimidin-2-one
- 4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-thione
Comparison: Compared to its analogs, 4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one exhibits unique properties such as higher stability and specific reactivity towards certain reagents. Its tetrahydropyrimidine ring structure provides a distinct advantage in terms of binding affinity and selectivity in biological systems .
Properties
IUPAC Name |
6-amino-3-(3-methylbutyl)-4,5-dihydropyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-7(2)3-5-12-6-4-8(10)11-9(12)13/h7H,3-6H2,1-2H3,(H2,10,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTHJGUBFUJLKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCC(=NC1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824969 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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